(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-4-22(5-2)13-16-17(23)11-10-15-20(24)19(26-21(15)16)12-14-8-6-7-9-18(14)25-3/h6-12,23H,4-5,13H2,1-3H3/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKKXXUAGBFBY-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OC)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OC)/C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which is known for its diverse biological activities. This compound features a unique structural configuration that may enhance its interactions with biological targets, potentially leading to significant therapeutic applications.
Structural Characteristics
The compound can be described by its molecular formula . Its structure includes:
- A benzofuran core , which is a common motif in bioactive compounds.
- A diethylamino group that may contribute to its pharmacological properties.
- A methoxybenzylidene moiety , which could enhance its lipophilicity and biological activity.
Antioxidant Activity
Benzofuran derivatives, including this compound, have been shown to possess significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases associated with oxidative stress.
Antimicrobial Activity
Research indicates that similar benzofuran derivatives exhibit antimicrobial effects against various bacterial and fungal strains. This suggests that (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one may have potential applications in treating infections.
Anticancer Effects
Preliminary studies on related compounds have demonstrated anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structural features have shown marked antiproliferative effects in mammalian cells by inhibiting topoisomerase II activity. The presence of the diethylamino group may enhance these effects, making it a candidate for further investigation in cancer therapy.
The biological activity of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-κB, which plays a critical role in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : By inducing ROS, the compound could trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of benzofuran derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Benzofuran-3(2H)-one | Antioxidant, Antimicrobial | Free radical scavenging |
| 5-Hydroxybenzofuran | Anticancer | Topoisomerase II inhibition |
| Morpholino-benzothiazole | Anticancer | Apoptosis induction |
In Vivo Studies
In vivo studies on related benzofuran compounds have shown promising results in reducing tumor size and improving survival rates in animal models. These findings suggest that (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one could exhibit similar efficacies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
